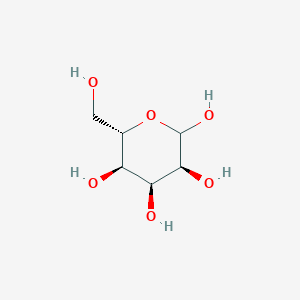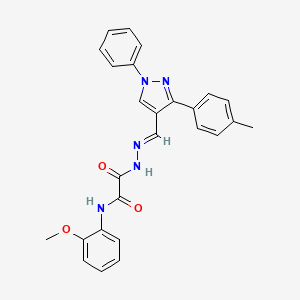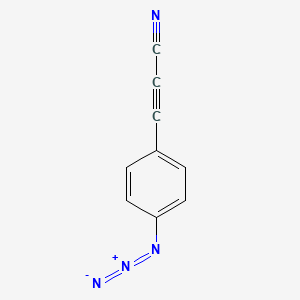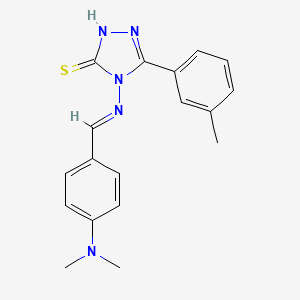
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is a deuterated derivative of 1,4-Benzodioxin, a compound known for its unique structural motif consisting of a benzene ring fused with a dioxane ring. This compound is of significant interest in various fields due to its potential biological activities and applications in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- typically involves the deuteration of 1,4-Benzodioxin. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuterated product .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxins .
Aplicaciones Científicas De Investigación
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs for treating cardiovascular and central nervous system disorders.
Industry: Utilized in the synthesis of bioactive compounds and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as 5-lipoxygenase, which is involved in the inflammatory response. It may also interact with adrenergic receptors, influencing cardiovascular and central nervous system functions .
Comparación Con Compuestos Similares
1,4-Benzodioxin: The non-deuterated parent compound.
1,4-Benzodioxane: A similar compound with a slightly different ring structure.
2,3-Dihydro-1,4-benzodioxin: Another derivative with similar properties.
Uniqueness: 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties, such as stability and reactivity. This makes it particularly valuable in research applications where isotopic labeling is required .
Propiedades
Fórmula molecular |
C8H8O2 |
|---|---|
Peso molecular |
140.17 g/mol |
Nombre IUPAC |
2,2,3,3-tetradeuterio-1,4-benzodioxine |
InChI |
InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2/i5D2,6D2 |
Clave InChI |
BNBQRQQYDMDJAH-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C1(C(OC2=CC=CC=C2O1)([2H])[2H])[2H] |
SMILES canónico |
C1COC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)
![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)



pentanedioic acid](/img/structure/B12054558.png)



![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)

